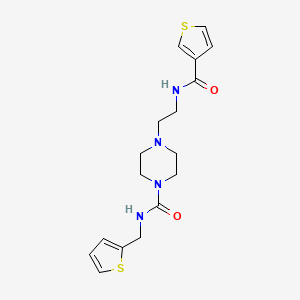
N-(thiophen-2-ylmethyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-ylmethyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds containing piperazine and thiophene moieties exhibit promising anticancer properties. For instance, derivatives of piperazine have been shown to inhibit the HDM2-p53 interaction, which is crucial in tumor suppression. A study highlighted that novel substituted piperidine inhibitors demonstrated significant tumor regression in human cancer xenograft models in mice, suggesting a potential pathway for developing anticancer therapeutics from compounds like N-(thiophen-2-ylmethyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide .
Antiviral Properties
The compound's structural characteristics may also position it as a candidate for antiviral drug development. Research on related piperidine derivatives has revealed their effectiveness as non-nucleoside inhibitors of HIV-1 reverse transcriptase, with some compounds exhibiting low nanomolar EC50 values. This suggests that modifications to the piperazine structure could yield effective antiviral agents against HIV .
Inhibition of Protein Interactions
The compound's mechanism may involve the inhibition of critical protein interactions within cellular pathways. For instance, the inhibition of the HDM2-p53 interaction not only highlights its potential as an anticancer agent but also illustrates how such compounds can selectively target protein interfaces to modulate biological activity .
Modulation of Enzymatic Activity
The compound's potential to act as an allosteric inhibitor is another area of interest. Allosteric modulation can provide a means to fine-tune the activity of enzymes involved in disease processes without directly competing with substrates . This approach is particularly valuable in designing drugs with fewer side effects.
Case Studies and Research Findings
Análisis De Reacciones Químicas
Example Reaction:
text2,5-Dibromopyridine + Piperazine → 4-(5-Bromopyridin-2-yl)piperazine
Conditions : DMF, 120°C, 18 h .
Carboxamide Formation
The carboxamide group at position 1 of piperazine is introduced via:
-
Acylation with isocyanates (e.g., trimethylsilylisocyanate) in dichloromethane/DMF under reflux .
-
Coupling reactions using activated esters (e.g., HATU or EDCl) with thiophen-2-ylmethylamine .
Example Reaction:
textPiperazine + ClCO-thiophen-2-ylmethyl → *N*-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Yield : 70–85% after column chromatography .
Ethyl-Thiophene Substituent Addition
The ethyl-thiophene moiety is attached through:
-
Alkylation of the piperazine nitrogen using bromoethyl intermediates.
-
Amide coupling between ethylamine and thiophene-3-carboxylic acid derivatives (e.g., using DCC/DMAP) .
Thiophene Ring Reactivity
-
Electrophilic substitution : Thiophene rings undergo bromination or sulfonation at the 2- or 5-positions under acidic conditions .
-
Cross-coupling : Suzuki–Miyaura reactions enable aryl–heteroaryl bond formation (e.g., with Pd(PPh₃)₄ and arylboronic acids) .
Amide Hydrolysis
The carboxamide groups are stable under mild acidic/basic conditions but hydrolyze at elevated temperatures:
text*N*-(thiophen-2-ylmethyl)piperazine-1-carboxamide + H₂O → Piperazine + Thiophene-2-carboxylic acid
Conditions : 6M HCl, reflux, 12 h .
Comparative Reaction Data
Stability and Side Reactions
Propiedades
IUPAC Name |
4-[2-(thiophene-3-carbonylamino)ethyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c22-16(14-3-11-24-13-14)18-4-5-20-6-8-21(9-7-20)17(23)19-12-15-2-1-10-25-15/h1-3,10-11,13H,4-9,12H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRDWPJTVWSIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













